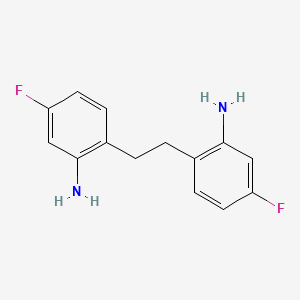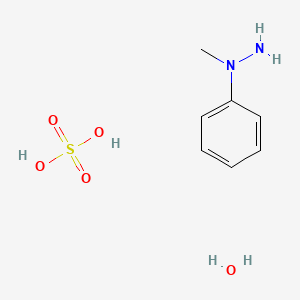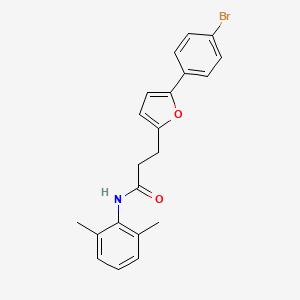
2,2'-Ethane-1,2-diylbis(5-fluoroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is an organic compound with the molecular formula C14H14F2N2 It is a derivative of aniline, where two 5-fluoroaniline groups are connected by an ethane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene dibromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
2C6H4FNH2+BrCH2CH2Br→C6H4FNHCH2CH2NHC6H4F+2HBr
Industrial Production Methods
Industrial production of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The fluorine atoms in the compound can enhance its binding affinity to certain molecular targets, thereby influencing its activity.
類似化合物との比較
Similar Compounds
2,2’-Ethane-1,2-diylbis(4-chloroaniline): Similar structure but with chlorine atoms instead of fluorine.
2,2’-Ethane-1,2-diylbis(4-bromoaniline): Similar structure but with bromine atoms instead of fluorine.
2,2’-Ethane-1,2-diylbis(4-methoxyaniline): Similar structure but with methoxy groups instead of fluorine.
Uniqueness
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
50618-93-4 |
|---|---|
分子式 |
C14H14F2N2 |
分子量 |
248.27 g/mol |
IUPAC名 |
2-[2-(2-amino-4-fluorophenyl)ethyl]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8H,1-2,17-18H2 |
InChIキー |
OIFIDTSCTHXOAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)N)CCC2=C(C=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)

